molecular formula C9H8N2OS2 B1268649 5'-Amino-2,3'-bithiophene-4'-carboxamide CAS No. 353772-94-8

5'-Amino-2,3'-bithiophene-4'-carboxamide

Cat. No. B1268649
M. Wt: 224.3 g/mol
InChI Key: AOKUOQRFZXRQBM-UHFFFAOYSA-N
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Description

"5'-Amino-2,3'-bithiophene-4'-carboxamide" is a compound that would be expected to have significant interest in materials science and organic electronics due to the presence of bithiophene, an important structural unit for conducting polymers and organic semiconductors. The amino and carboxamide functionalities suggest potential for further chemical modification, making it a versatile intermediate for synthesizing more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which are effective for forming carbon-carbon bonds between thiophene units and other aromatic groups. Additionally, nucleophilic substitution reactions could be utilized for introducing the amino group, while the carboxamide functionality might be introduced via acylation of corresponding amines (Banerjee et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to "5'-Amino-2,3'-bithiophene-4'-carboxamide" often features planar conformations due to the conjugated system within the bithiophene unit, facilitating electronic delocalization. Crystallographic studies indicate that hydrogen bonding can significantly influence the molecular conformation, particularly involving the amino and carboxamide groups (Briant et al., 1995).

Chemical Reactions and Properties

The reactivity of the amino group in similar compounds often allows for further functionalization, such as acylation, to produce a variety of derivatives. The carboxamide functionality is typically more inert but can participate in hydrogen bonding, influencing the compound's solubility and crystallization behavior. The presence of the bithiophene backbone introduces the potential for electropolymerization, which is relevant for the production of conductive polymers (Pomerantz et al., 2002).

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field : Microbiology
  • Application Summary : A series of thieno-pyrimidine derivatives are synthesized from 5’-amino-2,3’-bithiophene-4’-carboxylate. These compounds are tested for their antibacterial and antifungal activity .
  • Methods of Application : The compounds are synthesized from 5’-amino-2,3’-bithiophene-4’-carboxylate via the corresponding intermediate N-benzoylated carboxamide derivatives .
  • Results : Some of the synthesized compounds demonstrate potent antibacterial activity with LD50 comparable with the reference drug indomethacin .

Lactate Dehydrogenase-A Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : A series of novel derivatives possessing the thiophene moiety were synthesized using ethyl 5’-amino-2,3’-bithiophene-4’-carboxylate as the starting material. These derivatives were screened as lactate dehydrogenase (LDH) inhibitors .
  • Methods of Application : The new synthesized derivatives were screened as lactate dehydrogenase (LDH) inhibitors. LDH plays an important role in glucose metabolism in cancer cells .
  • Results : 3-Substituted p-tolylthieno [2,3-d]pyrimidin-4 (3H)-ones were the most potent inhibitors in this study compared to Galloflavin reference drug .

properties

IUPAC Name

2-amino-4-thiophen-2-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c10-8(12)7-5(4-14-9(7)11)6-2-1-3-13-6/h1-4H,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKUOQRFZXRQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358464
Record name 5'-amino-2,3'-bithiophene-4'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-2,3'-bithiophene-4'-carboxamide

CAS RN

353772-94-8
Record name 5'-amino-2,3'-bithiophene-4'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 2
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 3
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 4
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 5
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 6
5'-Amino-2,3'-bithiophene-4'-carboxamide

Citations

For This Compound
1
Citations
S Mathialagan, GI Poda, RG Kurumbail… - Protein expression and …, 2010 - Elsevier
NF-κB signaling plays a pivotal role in a variety of pathological conditions. Because of its central role in the overall NF-κB regulation, IKK-2 is a viable target for drug discovery. In order …
Number of citations: 4 www.sciencedirect.com

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